5-(Biphenyl-4-yl)-3-nonyl-1,2,4-oxadiazole
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Overview
Description
5-(Biphenyl-4-yl)-3-nonyl-1,2,4-oxadiazole is a heterocyclic compound that features a biphenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Biphenyl-4-yl)-3-nonyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of biphenyl-4-carboxylic acid hydrazide with nonanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Biphenyl-4-yl)-3-nonyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to halogenated derivatives, while nucleophilic substitution can introduce various functional groups into the oxadiazole ring.
Scientific Research Applications
5-(Biphenyl-4-yl)-3-nonyl-1,2,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals due to its photophysical properties.
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(Biphenyl-4-yl)-3-nonyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-(4’-Diphenylamino-[1,1′]-biphenyl-4-yl)-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazoline
- 2-substituted-9-(1,1 -biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Uniqueness
5-(Biphenyl-4-yl)-3-nonyl-1,2,4-oxadiazole is unique due to its specific combination of a biphenyl group and an oxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
3-nonyl-5-(4-phenylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-2-3-4-5-6-7-11-14-22-24-23(26-25-22)21-17-15-20(16-18-21)19-12-9-8-10-13-19/h8-10,12-13,15-18H,2-7,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVDDDQNLSSPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=NOC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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